

A Comparative Guide to N-Boc-4-(bromomethyl)piperidine and its Synthetic Alternatives

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Compound of Interest

	<i>tert</i> -Butyl 4-(bromomethyl)piperidine-1-carboxylate
Compound Name:	
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For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. N-Boc-4-(bromomethyl)piperidine is a valuable reagent for introducing a protected piperidine moiety, a common scaffold in pharmaceutically active compounds. This guide provides a comparative overview of N-Boc-4-(bromomethyl)piperidine and its alternatives, supported by available characterization data and representative experimental protocols.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of N-Boc-4-(bromomethyl)piperidine and a common alternative, N-Boc-4-bromopiperidine, is presented below. While detailed experimental spectra for N-Boc-4-(bromomethyl)piperidine are not readily available in the public domain, typical chemical shifts and spectral characteristics of related N-Boc-piperidine derivatives can provide an estimation for comparison.

Property	N-Boc-4-(bromomethyl)piperidine	N-Boc-4-bromopiperidine
CAS Number	158407-04-6[1]	180695-79-8[2]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂ [1]	C ₁₀ H ₁₈ BrNO ₂ [2]
Molecular Weight	278.19 g/mol [1]	264.16 g/mol [2]
Appearance	White to off-white solid[3]	Colorless to light yellow oil or low melting solid[2]
Purity	≥97% (HPLC)[3]	≥97% (GC)[2]
Storage Conditions	0-8 °C[3]	0-8 °C[2]
¹ H NMR (CDCl ₃ , est.)	~4.1 (br d, 2H), ~3.2 (d, 2H), ~2.7 (br t, 2H), ~1.8 (m, 1H), ~1.7 (d, 2H), ~1.45 (s, 9H), ~1.2 (m, 2H)	~4.3 (m, 1H), ~3.7 (m, 2H), ~3.1 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), ~1.45 (s, 9H)
¹³ C NMR (CDCl ₃ , est.)	~154.7, ~79.5, ~43.5, ~38.5, ~36.5, ~30.5, ~28.4	~154.5, ~79.8, ~50.1, ~40.2, ~33.8, ~28.4

Note: The provided NMR data are estimations based on spectral data of similar compounds and may not represent exact experimental values.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of N-Boc-protected piperidine derivatives.

Synthesis of N-Boc-piperidine-4-carboxylic acid

This protocol describes the Boc-protection of piperidine-4-carboxylic acid, a common precursor for compounds like N-Boc-4-(bromomethyl)piperidine.

Reaction:



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Figure 1. Synthesis of N-Boc-piperidine-4-carboxylic acid.

Procedure:

- In a three-necked flask equipped with a stirring device, add 4-piperidinocarboxylic acid and a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
- Dropwise, add di-tert-butyl dicarbonate through a dropping funnel while stirring the reaction at 30°C in a water bath for 22 hours.
- Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.
- Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
- Extract the product with ethyl acetate.
- Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid[4].

Alkylation using an N-Boc-piperidine derivative

This protocol demonstrates a typical alkylation reaction where an N-Boc-piperidine derivative is used to introduce the piperidine moiety.

Workflow:

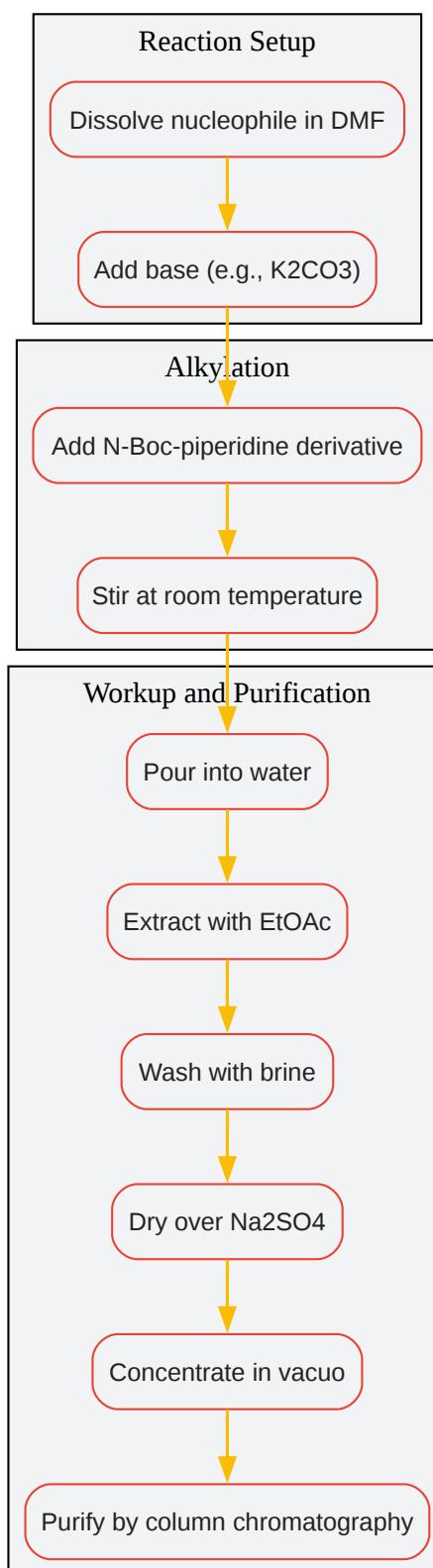
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Figure 2. General workflow for alkylation.

Procedure:

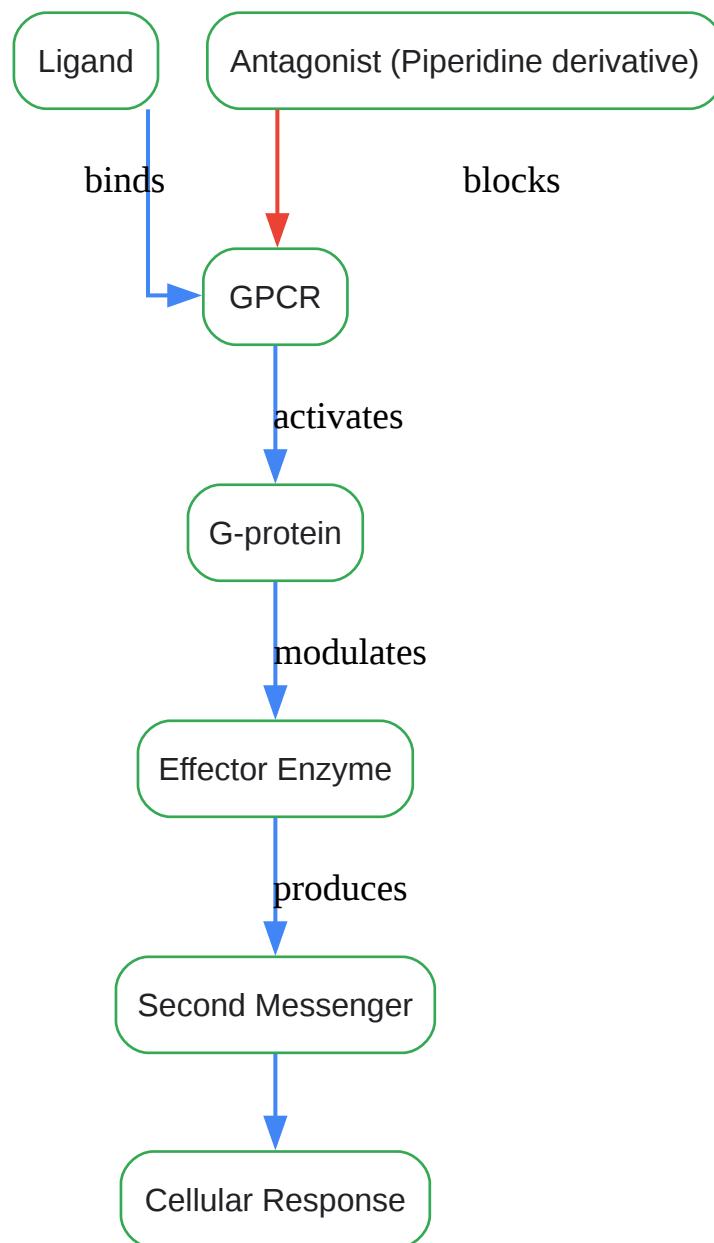
- To a solution of a nucleophile (e.g., a phenol or amine) in an appropriate solvent such as DMF, add a base like potassium carbonate.
- Add the N-Boc-piperidine electrophile (e.g., N-Boc-4-bromopiperidine or N-Boc-4-(bromomethyl)piperidine).
- Stir the reaction mixture at room temperature for a specified time (e.g., three hours).
- Pour the reaction mixture into water and extract the aqueous solution with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product via column chromatography to obtain the desired alkylated product.

Comparison of Alternatives

Feature	N-Boc-4-(bromomethyl)piperidine	N-Boc-4-bromopiperidine	N-Boc-4-(aminomethyl)piperidine
Reactivity	Primary bromide, generally more reactive in S_N2 reactions.	Secondary bromide, less reactive than the primary analogue.	Primary amine, acts as a nucleophile in acylation or alkylation reactions.
Synthetic Utility	Introduction of a C_1 -extended piperidine-4-yl moiety. Ideal for linking to heteroatom nucleophiles.	Direct introduction of the piperidine-4-yl moiety via substitution of the bromide.	Introduction of a piperidine-4-ylmethylamine scaffold. Used for amide bond formation or further functionalization of the amine. ^[4]
Potential Byproducts	Standard substitution reaction byproducts.	Elimination byproducts may be more prevalent compared to the primary bromide.	Standard byproducts from acylation or alkylation reactions.
Applications	Synthesis of pharmaceutical compounds, particularly in developing piperidine-based drugs for neurological disorders. ^[3]	A versatile building block in the synthesis of various pharmaceuticals and agrochemicals. ^[2]	Precursor in the preparation of kinesin spindle protein inhibitors, GPR119 agonists, and Pim-1 inhibitors.

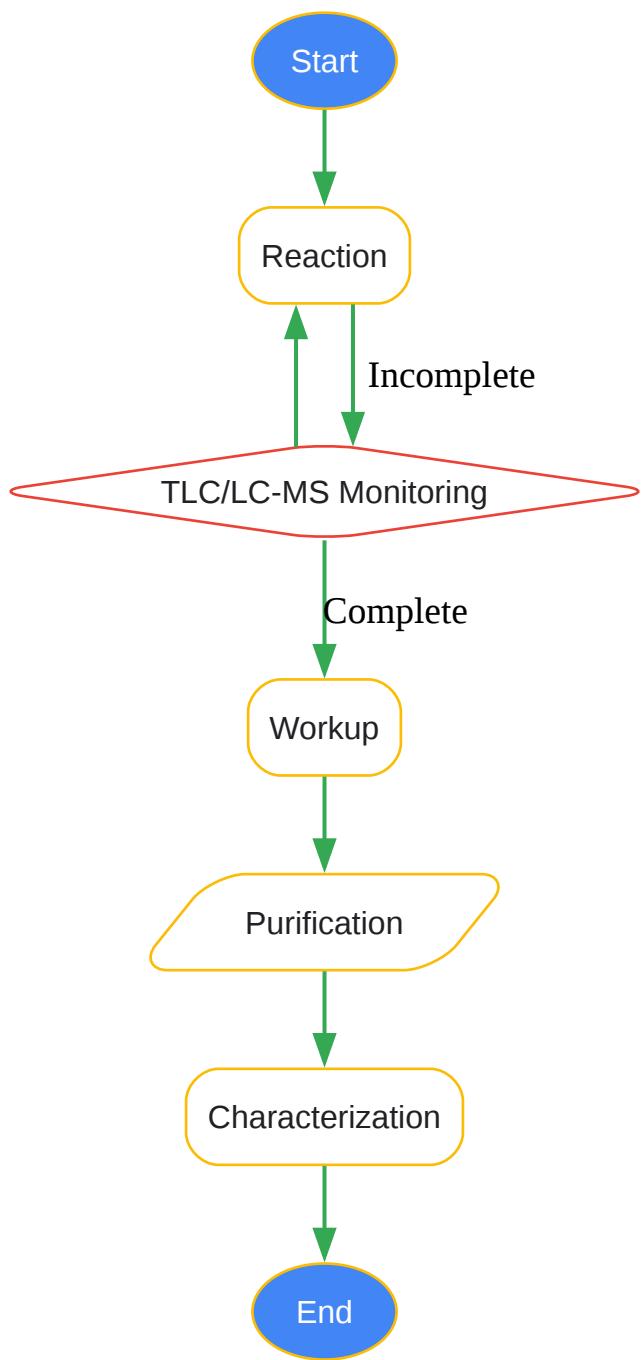
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate common biological and experimental contexts for molecules synthesized using these building blocks.



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Figure 3. GPCR signaling and antagonist action.



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Figure 4. Synthetic chemistry workflow.

In conclusion, N-Boc-4-(bromomethyl)piperidine is a versatile reagent for introducing a protected piperidine moiety in organic synthesis. The choice between this reagent and its alternatives, such as N-Boc-4-bromopiperidine or nucleophilic analogues like N-Boc-4-(aminomethyl)piperidine, will depend on the specific synthetic strategy and the desired final

molecular architecture. While detailed, publicly available comparative data is limited, the information provided in this guide offers a foundational understanding to aid researchers in their selection process.

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